Superior α1A-AR Selectivity Over α1B-AR: A 126-Fold Advantage Compared to Tamsulosin and Prazosin
RS-100329 demonstrates a 126-fold selectivity for the human α1A-AR subtype over the α1B-AR subtype [1]. This is a substantially higher selectivity margin compared to tamsulosin, which exhibits an α1A/α1B selectivity ratio of approximately 10:1 [2], and prazosin, which shows virtually no subtype selectivity [1].
| Evidence Dimension | Selectivity Ratio (α1A/α1B) based on pKi or Ki values |
|---|---|
| Target Compound Data | 126-fold selectivity (pKi 9.6 vs 7.5) |
| Comparator Or Baseline | Tamsulosin: ~10-fold selectivity (Ki 0.012 nM vs 0.12 nM) [2]; Prazosin: <10-fold selectivity [1] |
| Quantified Difference | RS-100329 exhibits >12.6 times greater selectivity for α1A over α1B than tamsulosin and substantially greater than prazosin. |
| Conditions | Human cloned α1A- and α1B-AR expressed in CHO-K1 cells (radioligand binding studies) [REFS-1, REFS-2]. |
Why This Matters
High selectivity against α1B-AR is crucial for minimizing cardiovascular off-target effects in vivo, making RS-100329 a superior tool for studying isolated lower urinary tract pharmacology.
- [1] Williams, T. J., Blue, D. R., Daniels, D. V., Davis, B., Elworthy, T., Gever, J. R., ... & Vimont, R. L. (1999). In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel α1A-adrenoceptor selective antagonists. British Journal of Pharmacology, 127(1), 252-258. View Source
- [2] Michel, M. C. (2010). The pharmacological profile of tamsulosin. European Urology Supplements, 9(4), 401-406. (Data for tamsulosin selectivity from Table 1). View Source
